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molecular formula C9H10F3NO2 B1321376 ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate CAS No. 130511-76-1

ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Cat. No. B1321376
M. Wt: 221.18 g/mol
InChI Key: VGVLPDQUSSTVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05162308

Procedure details

A mixture of ethyl 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylate (4.4 g, 0.02 mol) and 4N sodium hydroxide (5 ml, 0.02 mol) in ethanol is stirred for 24 hours at room temperature, diluted with water and extracted with ether. The aqueous phase is acidified with 10% HCl and filtered. The filter cake is washed with water and dried in vacuo at 45° C. to afford the title compound as an off-white solid, 2.4 g (62%), mp 210°-212° C.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([F:10])([F:9])[F:8])[C:4]([C:11]([O:13]CC)=[O:12])=[CH:3]1.[OH-].[Na+]>C(O)C.O>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([F:9])([F:10])[F:8])[C:4]([C:11]([OH:13])=[O:12])=[CH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
CN1C=C(C(=C1)C(F)(F)F)C(=O)OCC
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 45° C.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN1C=C(C(=C1)C(F)(F)F)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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